molecular formula C11H9NO B3195909 3-(Pyridin-3-yl)phenol CAS No. 93851-31-1

3-(Pyridin-3-yl)phenol

Cat. No. B3195909
CAS RN: 93851-31-1
M. Wt: 171.19 g/mol
InChI Key: RFCXGTDHKLXNER-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-yl)phenol” is a chemical compound with the molecular formula C11H9NO . It is also known by other names such as “3-(3-Pyridinyl)phenol”, “3-(3-Hydroxyphenyl)pyridine”, and "Phenol, 3-(3-pyridinyl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenol group . The average mass of the molecule is 171.195 Da, and the monoisotopic mass is 171.068420 Da .

properties

CAS RN

93851-31-1

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-pyridin-3-ylphenol

InChI

InChI=1S/C11H9NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8,13H

InChI Key

RFCXGTDHKLXNER-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromophenol (500 mg, 2.86 mmol) and pyridin-3-ylboronic acid (422 mg, 3.76 mmol) were dissolved in dimethoxyethane/water=5 mL/2.5 mL. Pd(dppf)Cl2 (118 mg, 0.14 mmol) and sodium carbonate (919 mg, 8.67 mmol) were added thereto, followed by stirring in microwave at 120° C. for 20 minutes. After the completion of the reaction, the reaction mixture was filtered using Celite. The filtrate was added with water, and extracted with ethyl acetate. The obtained organic layer was dried over magnesium sulfate, and purified by column chromatography (hexane:ethyl acetate=9:1) to obtain 3-(pyridin-3-yl)phenol (386 mg, 78%).
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500 mg
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422 mg
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dimethoxyethane water
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919 mg
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118 mg
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Synthesis routes and methods II

Procedure details

A mixture of 3-bromopyridine, 3-methoxyphenylboronic acid (1.3 eq.), 2N sodium carbonate, and (PPh3)4Pd in toluene was stirred at 80° C. over night. The reaction mixture was taken up in ethyl acetate. The organic phase was washed with saturated sodium bicarbonate and then brine, dried, and concentrated. The residue was diluted in CDM and the solution was treated with boron tribromide at −78° C. (acetone-dry ice bath). The bath was allowed to warm up to room temperature over approximately 5 hr. Methanol was added to quench the reaction. The volatiles were removed under reduced pressure. The residue was taken up in ethyl acetate and the resultant solution was washed with saturated sodium bicarbonate. The organic phase was then extracted with 3 N hydrochloric acid, which was then basified with sodium bicarbonate The aqueous phase was extracted with ethyl acetate, which was washed with saturated brine, dried, and concentrated. The resultant white solid was pure by TLC, MS, and 1H-NMR and was used without further purification.
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Synthesis routes and methods III

Procedure details

A mixture of diethyl(3-pyridyl)borane (11.80 g, 80.0 mmol), 3-bromophenol (16.60 g, 96.0 mmol), Pd(PPh3)4 (0.92 g, 0.80 mmol), and Na2CO3 (17.0 g, 160.0 mmol) in toluene/water/ethanol (160/80/40 mL) was purged with nitrogen for 5 min and then heated at reflux under nitrogen for 2 h. After solvent removal, the aqueous residue was partitioned between ethyl acetate/brine (400/250 mL). The separated organic layer was washed with brine, filtered, and concentrated. The solid residue was taken up in 130 mL of 3 M HCl, stirred for 15 min, diluted with brine (150 mL), and extracted with ethyl acetate (2×250 mL). The separated aqueous layer was cooled in ice/water bath, adjusted to pH 10 with solid NaOH and Na2CO3, and extracted with ethyl acetate (2×300 mL). The organic extract was dried over sodium sulfate and concentrated to give 12.60 g (92%) of 3-pyridin-3-yl-phenol as a light yellow solid: 1H NMR (CDCl3) δ 6.99 (m, 1H), 7.08 (m, 1H), 7.22 (m, 1H), 7.36 (m, 1H), 7.43 (m, 1H), 8.00 (dd, 1H), 8.60 (d, 1H), 9.00 (s, 1H); MS m/z (relative intensity) 171 (M+, 100), 142 (17), 115 (21).
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11.8 g
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reactant
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16.6 g
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reactant
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17 g
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reactant
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toluene water ethanol
Quantity
40 mL
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solvent
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0.92 g
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catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-bromophenol (49.42 g, 285.66 mmol) and diethyl-(3-pyridyl)borane (40.00 g, 272.05 mmol) were dissolved in 945 mL of a 4:2:1 mixture of THF/H2O/ethanol in a 2 L round bottom flask equipped with a magnetic stirrer. Sodium carbonate (57.7 g, 544.11 mmol) and tetrakis(triphenylphosphine)palladium(0) (3.14 g, 2.72 mmol) was added and the mixture was heated at reflux for 2 h then cooled to ambient temperature and stirred an additional 18 h. The mixture was diluted with 400 mL water and extracted with ethyl acetate (3×500 mL). The organic phases were combined and dried over anhydrous sodium sulfate, filtered and concentrated to a volume of 1 L. The organic solution was diluted with 500 mL water and made acidic with 12N HCl. The layers were separated and the organic phase extracted with water (2×300 mL). The acidic extractions were combined and made basic with 5N aqueous sodium hydroxide. This basic layer was extracted with diethyl ether (3×500 mL) and the extracts were combined, washed with 500 mL brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 40.91 g (88%) of 3-(3-hydroxyphenyl)pyridine as a pale yellow oil which crystallized on standing.
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49.42 g
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40 g
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THF H2O ethanol
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57.7 g
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3.14 g
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400 mL
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